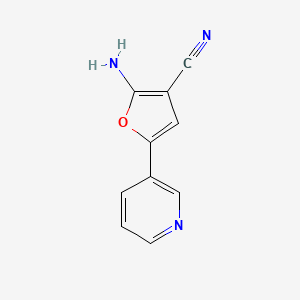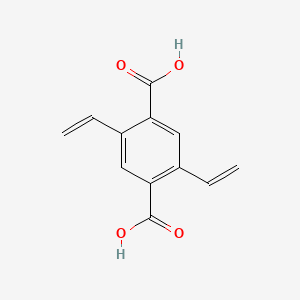
2,5-Diethenyl-1,4-benzenedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethenyl-1,4-benzenedicarboxylic acid, also known as 2,5-Divinylterephthalic acid, is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of two ethenyl groups attached to a benzene ring, which also bears two carboxylic acid groups at the 1 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethenyl-1,4-benzenedicarboxylic acid typically involves the reaction of terephthalic acid with acetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure environment . The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through further chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethenyl-1,4-benzenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups can yield terephthalic acid, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
2,5-Diethenyl-1,4-benzenedicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers, which have applications in materials science and engineering.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Mechanism of Action
The mechanism of action of 2,5-Diethenyl-1,4-benzenedicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Similar structure but lacks the ethenyl groups.
2,5-Dihydroxyterephthalic acid: Contains hydroxyl groups instead of ethenyl groups.
2,5-Dimethylterephthalic acid: Contains methyl groups instead of ethenyl groups.
Uniqueness
2,5-Diethenyl-1,4-benzenedicarboxylic acid is unique due to the presence of ethenyl groups, which impart distinct chemical reactivity and physical properties. These ethenyl groups enable the compound to participate in polymerization and other reactions that are not possible with its analogs .
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2,5-bis(ethenyl)terephthalic acid |
InChI |
InChI=1S/C12H10O4/c1-3-7-5-10(12(15)16)8(4-2)6-9(7)11(13)14/h3-6H,1-2H2,(H,13,14)(H,15,16) |
InChI Key |
NARABLQXNLPXTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1C(=O)O)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




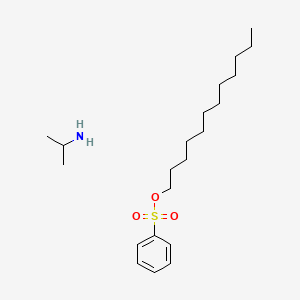
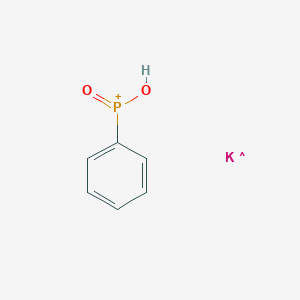

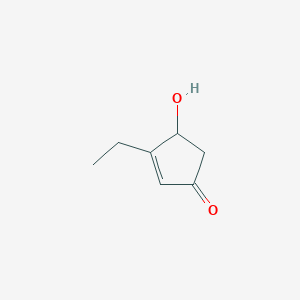
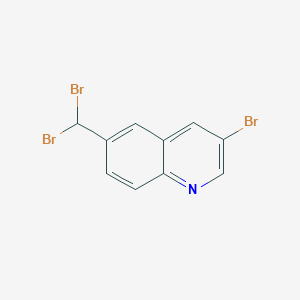
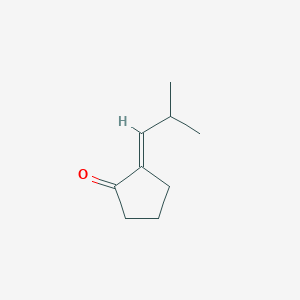
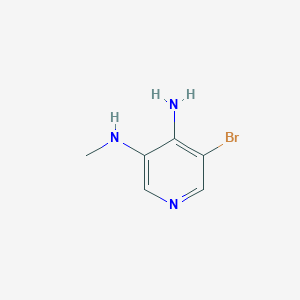
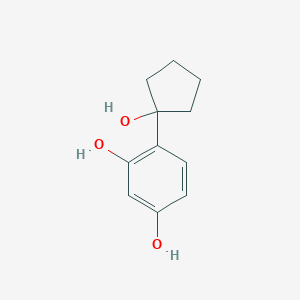


![Boc-Thr[Fmoc-Tyr(tBu)]-OH](/img/structure/B12331592.png)
